molecular formula C10H10Br2O2 B14044190 1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one

1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one

Katalognummer: B14044190
Molekulargewicht: 321.99 g/mol
InChI-Schlüssel: YWWXVHIIFGVALQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H10Br2O2 It is a brominated derivative of phenylpropanone, characterized by the presence of two bromine atoms and a methoxy group attached to the phenyl ring

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one typically involves the bromination of 3-(2-methoxyphenyl)propan-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps.

Analyse Chemischer Reaktionen

1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium or copper.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction pathway and conditions employed .

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one can be compared with other brominated phenylpropanones, such as:

    1-Bromo-3-(2-methoxyphenyl)propan-2-one: Lacks the second bromine atom, leading to different reactivity and applications.

    2-Bromo-1-(4-methoxyphenyl)propan-1-one:

Eigenschaften

Molekularformel

C10H10Br2O2

Molekulargewicht

321.99 g/mol

IUPAC-Name

1-bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H10Br2O2/c1-14-9-4-2-3-7(10(9)12)5-8(13)6-11/h2-4H,5-6H2,1H3

InChI-Schlüssel

YWWXVHIIFGVALQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1Br)CC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.